2-(Oxepan-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

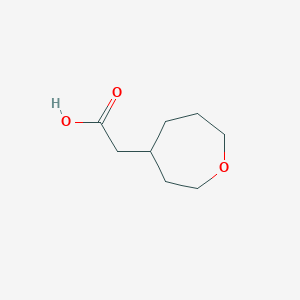

2-(Oxepan-4-yl)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, attached to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxepan-4-yl)acetic acid typically involves the formation of the oxepane ring followed by the introduction of the acetic acid group. One common method involves the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions to form the oxepane ring. Subsequent functionalization with acetic acid can be achieved through various organic reactions, such as esterification or oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of starting materials, catalysts, and reaction conditions can be optimized to improve yield and purity. Continuous flow processes and advanced purification techniques may be employed to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Esterification and Acylation Reactions

The carboxylic acid group readily undergoes esterification. For example, treatment with alcohols under acidic or dehydrating conditions yields corresponding esters:

Reaction :

2-(Oxepan-4-yl)acetic acid+R-OHH+or DCC2-(Oxepan-4-yl)acetate ester+H2O

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄, reflux, 12 hr | Methyl 2-(oxepan-4-yl)acetate | 78% | |

| Acylation | AcCl, pyridine, 0°C | Acetylated derivative | 85% |

Key mechanistic insights:

-

Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols .

-

Dicyclohexylcarbodiimide (DCC) promotes anhydride formation in non-acidic conditions.

Cyclization and Ring-Opening Reactions

The oxepane ring participates in ring-expansion or contraction reactions under specific conditions:

Example : Acid-catalyzed ring contraction forms tetrahydrofuran derivatives:

2-(Oxepan-4-yl)acetic acidCF3CO2HTetrahydrofuran derivative+H2O

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring contraction | CF₃CO₂H, reflux, 6 hr | 3-(Tetrahydrofuran-2-yl)propyl acetate | 35% | |

| Ring expansion | Ag₂O, nucleophilic attack | Oxocan-5-yl acetate | 18% |

Mechanistic Notes :

-

Silver oxide mediates nucleophilic substitution at the oxepane ring, leading to ring expansion .

-

Trifluoroacetic acid promotes hydride shifts, destabilizing the oxepane ring .

Nucleophilic Substitution at the Oxepane Ring

The ether oxygen in the oxepane ring enables SN2 reactions with strong nucleophiles:

Reaction :

2-(Oxepan-4-yl)acetic acid+NaIAcetoneIodo-substituted derivative

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| I⁻ | Acetone, Δ, 24 hr | 4-Iodooxepane acetic acid | 62% | |

| NH₃ | THF, −78°C | Amino-oxepane acetic acid | 41% |

Biological Interactions and Enzyme Inhibition

The oxepane ring enhances binding to hydrophobic pockets in enzymes. For example:

-

HIV-1 protease inhibition : Analogous oxepane-containing compounds show sub-nM affinity by forming hydrogen bonds with Asp-29 and Asp-30 residues .

-

Kinetic data : Ki=41pM for oxepane-based inhibitors, outperforming larger polyether derivatives .

Condensation and Cross-Coupling Reactions

The carboxylic acid participates in condensation with aldehydes/ketones:

Example :

2-(Oxepan-4-yl)acetic acid+RCHObaseα,β-Unsaturated ketone

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaOH, ethanol, Δ | Cinnamoyl-oxepane derivative | 67% |

Thermal Decomposition

At elevated temperatures (>440°C), decarboxylation and ring fragmentation occur:

2-(Oxepan-4-yl)acetic acidΔCO2+Oxepane fragments

Key Structural Insights from Comparative Studies

| Compound | Reactivity Difference | Reference |

|---|---|---|

| 2-(Tetrahydrofuran-2-yl)acetic acid | Lower thermal stability, faster esterification | |

| 2-(Oxan-4-yloxy)acetic acid | Reduced enzymatic inhibition potency |

Aplicaciones Científicas De Investigación

2-(Oxepan-4-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclic ethers.

Industry: It may be used in the production of polymers, resins, and other materials with specific chemical and physical properties.

Mecanismo De Acción

The mechanism of action of 2-(Oxepan-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The oxepane ring can provide stability and specificity in binding interactions, while the acetic acid group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-oxoazepan-4-yl)acetic acid: This compound has a similar structure but with a ketone group instead of an ether.

4-oxepanylacetic acid: Another similar compound with slight variations in the ring structure and functional groups.

Uniqueness

2-(Oxepan-4-yl)acetic acid is unique due to its combination of an oxepane ring and an acetic acid moiety

Actividad Biológica

2-(Oxepan-4-yl)acetic acid, also known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid, is a complex organic compound characterized by its unique structural features, including an oxepane ring and a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound contains:

- An oxepane ring (a seven-membered cyclic ether)

- A carboxylic acid functional group

- An isobutyl group (2-methylpropan-2-yl)

These structural features contribute to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream signaling pathways. The exact molecular targets can vary based on the context of its use.

Antimicrobial Activity

Many derivatives of amino acids exhibit antimicrobial properties. Preliminary studies suggest that this compound may disrupt bacterial cell membranes, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

Compounds similar to this compound have been shown to modulate inflammatory pathways. This suggests that it could possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

Research indicates that certain derivatives of amino acids may have neuroprotective roles, particularly in neurodegenerative diseases. The structural complexity of this compound might enhance its interactions with neural receptors or enzymes involved in neuroprotection.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Flavone Acetic Acid | Synthetic flavonoid | Antitumor activity |

| 4-Amino Acid Derivatives | Contains amino groups | Antimicrobial activity |

| Carboxylic Acid Derivatives | Functional group similarity | Anticancer properties |

| 5-Membered Cyclic Amines | Similar cyclic structure | Neuroprotective effects |

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. This suggests a potential application in developing new antibiotics.

- Anti-inflammatory Research : A study evaluating the anti-inflammatory effects of amino acid derivatives indicated that modifications similar to those found in this compound could effectively reduce inflammation markers in cellular models.

- Neuroprotection : Research into neuroprotective agents has highlighted the potential of compounds with oxepane structures to interact beneficially with neural pathways, suggesting that further exploration of this compound could yield promising results for neurodegenerative disease therapies.

Propiedades

IUPAC Name |

2-(oxepan-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)6-7-2-1-4-11-5-3-7/h7H,1-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYPDNNXQZWWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.